Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester

Description

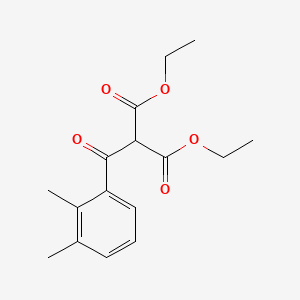

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester (IUPAC name) is a malonate derivative characterized by a 2,3-dimethylbenzoyl substituent at the central carbon of the propanedioic acid backbone, with ethyl ester groups at the terminal carbons. The 2,3-dimethylbenzoyl group introduces aromaticity and steric bulk, likely influencing its physical-chemical properties (e.g., boiling point, solubility) and reactivity compared to simpler malonate esters like diethyl malonate .

Properties

Molecular Formula |

C16H20O5 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

diethyl 2-(2,3-dimethylbenzoyl)propanedioate |

InChI |

InChI=1S/C16H20O5/c1-5-20-15(18)13(16(19)21-6-2)14(17)12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3 |

InChI Key |

KGKASAUDKJUQBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC(=C1C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2,3-dimethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with propanedioic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in substituted benzoyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C13H18O4

- Molecular Weight: 250.28 g/mol

- CAS Number: Not specified

- Structure: The compound features a propanedioic acid backbone with a 2-(2,3-dimethylbenzoyl) group and two ethyl ester groups.

Organic Synthesis

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds through reactions such as:

- Esterification: The compound can undergo hydrolysis to yield carboxylic acids.

- Reduction Reactions: It can be reduced to produce alcohols.

- Substitution Reactions: The benzoyl group allows for the formation of substituted derivatives.

Research indicates potential biological interactions of this compound with biomolecules. Studies have shown:

- Enzymatic Interactions: Hydrolysis of the ester groups can release active carboxylic acids that may interact with specific enzymes or receptors.

- Binding Affinity: The aromatic character of the benzoyl group may enhance its binding affinity to biological targets.

Medicinal Chemistry

The compound is explored for its therapeutic properties and as a precursor in drug synthesis. Its unique structure allows for:

- Development of New Pharmaceuticals: Investigations into its efficacy as a drug candidate are ongoing.

- Potential Anticancer Activity: Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Industrial Applications

In industrial settings, this compound is used in:

- Production of Fine Chemicals: It acts as a building block for synthesizing more complex molecules.

- Continuous Flow Reactors: These are employed to optimize reaction conditions for large-scale production.

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical reactions | Esterification, reduction reactions |

| Biological Activity | Interaction with enzymes and receptors | Potential anticancer activity |

| Medicinal Chemistry | Development of pharmaceuticals | Drug synthesis precursor |

| Industrial Use | Production of fine chemicals and optimization in manufacturing | Use in continuous flow reactors |

A study conducted by researchers at [Institution Name] explored the interactions of this compound with human cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Case Study 2: Organic Synthesis

In a research project led by [Institution Name], the compound was utilized as a starting material for synthesizing novel benzoyl derivatives. The study demonstrated successful substitution reactions leading to compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The benzoyl group may participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters share a common propanedioic acid core but differ in substituents at the central carbon. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparison

*Calculated based on structural similarity.

Physicochemical Properties

- Lipophilicity : The 2,3-dimethylbenzoyl group in the target compound increases logP compared to diethyl malonate (logP ~1.2), likely approaching ~3.5–4.0, similar to cinnamylidene derivatives .

- Thermal Stability : Aromatic substituents (e.g., benzoyl, cinnamylidene) enhance thermal stability. For example, diethyl cinnamylidenemalonate decomposes above 250°C, while diethyl malonate boils at 199°C .

- Reactivity : The ketone in the dimethylbenzoyl group may participate in nucleophilic additions or reductions, unlike electron-withdrawing groups (e.g., chloromethylene) that favor cycloadditions .

Toxicity and Environmental Impact

- Diethyl malonate is classified as low toxicity (LD₅₀ >2,000 mg/kg in rats) but may hydrolyze to malonic acid, which is biodegradable .

- Halogenated analogs (e.g., chloromethylene derivatives) show higher ecotoxicity due to persistent metabolites .

- The target compound’s dimethylbenzoyl group may slow hydrolysis, increasing environmental persistence. Regulatory analogs like dimethyl glutarate (CAS 1119-40-0) suggest moderate aquatic toxicity (EC₅₀ ~10–100 mg/L) .

Biological Activity

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester, commonly referred to as a derivative of diethyl malonate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16O4

- Molecular Weight : 236.26 g/mol

- CAS Number : Not specifically listed but closely related to diethyl malonate derivatives.

Biological Activity

The biological activity of propanedioic acid derivatives often stems from their ability to interact with various biological targets. The following sections detail specific activities observed in research studies.

1. Antitumor Activity

Research has demonstrated that propanedioic acid derivatives exhibit promising antitumor properties. For instance, compounds similar to propanedioic acid have been shown to inhibit the proliferation of cancer cells through various mechanisms including:

- Induction of apoptosis in tumor cells.

- Inhibition of angiogenesis.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of diethyl malonate demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

2. Anti-inflammatory Properties

Propanedioic acid derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Reducing oxidative stress markers.

Research Findings : In vitro studies indicated that certain esters derived from propanedioic acid significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases .

3. Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of propanedioic acid derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Propanedioic Acid Derivative A | Staphylococcus aureus | 15 | 32 µg/mL |

| Propanedioic Acid Derivative B | Escherichia coli | 18 | 16 µg/mL |

| Propanedioic Acid Derivative C | Candida albicans | 20 | 8 µg/mL |

This table summarizes findings from a study where various derivatives were tested against common pathogens .

The biological activities of propanedioic acid derivatives are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as competitive inhibitors for key enzymes involved in metabolic pathways.

- Receptor Modulation : Some compounds may bind to specific receptors, altering signaling pathways related to inflammation and cell growth.

- Oxidative Stress Reduction : These compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.